

An In-Depth Technical Guide to 2-Bromo-3,5-difluoroaniline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromo-3,5-difluoroaniline

Cat. No.: B1266989

[Get Quote](#)

This technical guide provides a comprehensive overview of **2-Bromo-3,5-difluoroaniline**, a key chemical intermediate for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document details its chemical properties, a representative synthetic protocol, and its applications in the pharmaceutical industry.

Core Compound Information

2-Bromo-3,5-difluoroaniline is an aromatic amine containing bromine and fluorine atoms, which impart unique chemical properties making it a valuable building block in organic synthesis.

Molecular Formula and Weight:

The chemical formula for **2-Bromo-3,5-difluoroaniline** is C₆H₄BrF₂N.^[1] Its molecular weight is 208.00 g/mol .^[1]

Physicochemical and Safety Data

A summary of the key quantitative data for **2-Bromo-3,5-difluoroaniline** is presented in the table below, providing a clear comparison of its properties.

Property	Value	Source(s)
IUPAC Name	2-bromo-3,5-difluoroaniline	[1]
CAS Number	500357-40-4	[1]
Molecular Formula	C ₆ H ₄ BrF ₂ N	[1]
Molecular Weight	208.00 g/mol	[1]
Boiling Point	223.7°C at 760 mmHg	
Physical Form	Liquid	

Safety Information:

2-Bromo-3,5-difluoroaniline is associated with the following GHS hazard statements:

- H302: Harmful if swallowed[\[1\]](#)
- H312: Harmful in contact with skin[\[1\]](#)
- H315: Causes skin irritation[\[1\]](#)
- H319: Causes serious eye irritation[\[1\]](#)
- H332: Harmful if inhaled[\[1\]](#)
- H335: May cause respiratory irritation[\[1\]](#)

Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Synthesis of 2-Bromo-3,5-difluoroaniline

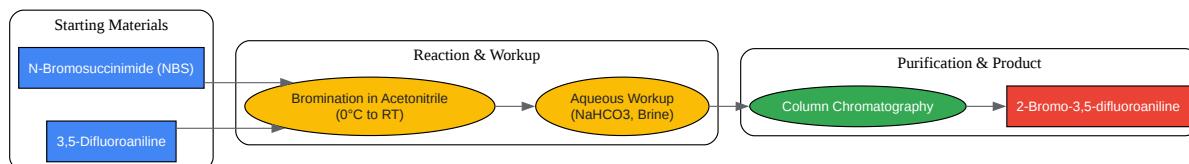
The synthesis of **2-Bromo-3,5-difluoroaniline** can be achieved through the electrophilic bromination of 3,5-difluoroaniline. The fluorine atoms are deactivating, and the amino group is an ortho-, para-director. Therefore, the bromine atom is directed to the ortho position relative to the amino group.

Experimental Protocol: Bromination of 3,5-difluoroaniline

This protocol describes a representative method for the synthesis of **2-Bromo-3,5-difluoroaniline**.

Materials:

- 3,5-difluoroaniline
- N-Bromosuccinimide (NBS)
- Acetonitrile (or other suitable aprotic solvent)
- Saturated aqueous sodium bicarbonate solution
- Saturated aqueous sodium chloride solution (brine)
- Anhydrous magnesium sulfate or sodium sulfate
- Ethyl acetate
- Hexanes


Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,5-difluoroaniline (1 equivalent) in acetonitrile.
- Bromination: Cool the solution to 0°C using an ice bath. Add N-Bromosuccinimide (1 to 1.1 equivalents) portion-wise over 15-30 minutes, ensuring the temperature remains below 5°C. The portion-wise addition of NBS is crucial for achieving high selectivity.[\[2\]](#)
- Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

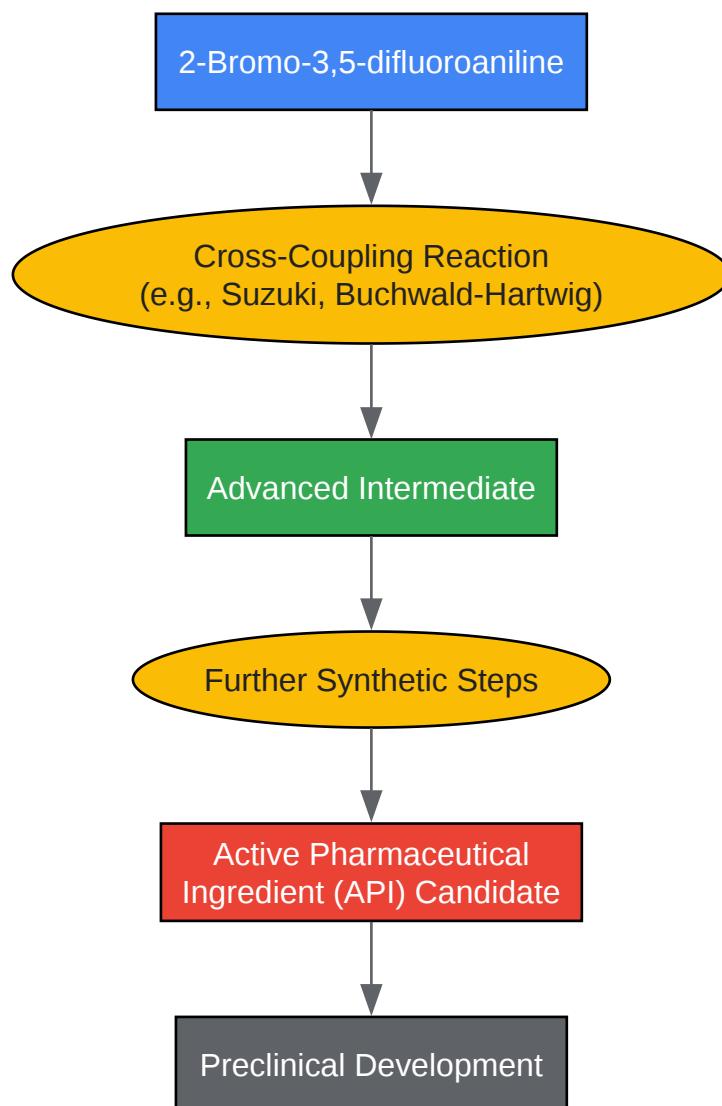
- Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x).
- Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Final Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield pure **2-Bromo-3,5-difluoroaniline**.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of **2-Bromo-3,5-difluoroaniline** from 3,5-difluoroaniline.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-Bromo-3,5-difluoroaniline**.


Applications in Drug Development

Halogenated anilines, such as **2-Bromo-3,5-difluoroaniline**, are crucial building blocks in the pharmaceutical industry. The introduction of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability, lipophilicity, and binding affinity. The bromine atom provides a reactive handle for further chemical modifications, commonly through cross-coupling reactions.

While specific drugs containing the **2-Bromo-3,5-difluoroaniline** moiety are not prominently in the public domain, its structural isomers and related compounds are integral to the synthesis of a variety of therapeutic agents, particularly kinase inhibitors for oncology. For instance, related bromo-fluoroaniline derivatives are used in the synthesis of drugs targeting various kinases. The unique substitution pattern of **2-Bromo-3,5-difluoroaniline** offers a distinct electronic and steric profile that can be exploited by medicinal chemists to fine-tune the pharmacological properties of new drug candidates.

Logical Relationship in Drug Discovery

The following diagram illustrates the role of **2-Bromo-3,5-difluoroaniline** as a building block in a typical drug discovery pipeline.

[Click to download full resolution via product page](#)

Caption: Role of **2-Bromo-3,5-difluoroaniline** in drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromo-3,5-difluoroaniline | C₆H₄BrF₂N | CID 270688 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. vanderbilt.edu [vanderbilt.edu]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 2-Bromo-3,5-difluoroaniline]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1266989#2-bromo-3-5-difluoroaniline-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com